Cas no 1296235-77-2 (3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid)
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid
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- Inchi: 1S/C15H13FO4/c1-19-14-12(16)7-11(15(17)18)8-13(14)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
- InChI Key: JIROKJOISFYJFF-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(OCC2=CC=CC=C2)=C(OC)C(F)=C1
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847304-1g |
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid |
1296235-77-2 | 98% | 1g |
¥3148.00 | 2024-08-09 |
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid (CAS No. 1296235-77-2): A Comprehensive Overview
3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid (CAS No. 1296235-77-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyloxy group, a fluoro substituent, and a methoxy group attached to a benzoic acid core. These functional groups contribute to its diverse chemical properties and potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid is C14H11FNO4, with a molecular weight of approximately 280.24 g/mol. The compound's structure can be visualized as follows: the benzyloxy group at the 3-position, the fluoro substituent at the 5-position, and the methoxy group at the 4-position, all attached to a benzene ring with a carboxylic acid group at the 1-position. This arrangement of functional groups imparts specific chemical and physical properties to the molecule, such as solubility, stability, and reactivity.
In recent years, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role in the treatment of inflammatory diseases. Research has shown that this compound exhibits significant anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have opened up new avenues for the development of novel anti-inflammatory drugs that could offer improved efficacy and reduced side effects compared to existing treatments.
Beyond its anti-inflammatory properties, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has also been explored for its potential anticancer activities. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as p53, Bcl-2, and caspase cascades. These findings suggest that 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid could be a promising lead compound for the development of new anticancer agents.
The synthesis of 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has been optimized using various synthetic routes. One common approach involves the esterification of 3-benzyloxy-5-fluoro-4-methoxybenzaldehyde followed by hydrolysis to yield the desired carboxylic acid. This method provides high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
In terms of pharmacokinetics, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid exhibits favorable properties that enhance its bioavailability and therapeutic efficacy. Studies have shown that it has good oral absorption and stability in biological systems. Furthermore, its lipophilicity allows it to cross cell membranes efficiently, which is crucial for its biological activity. However, further research is needed to fully understand its metabolism and excretion pathways in vivo.
The safety profile of 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials.
In conclusion, 3-(Benzyloxy)-5-fluoro-4-methoxybenzoic acid (CAS No. 1296235-77-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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